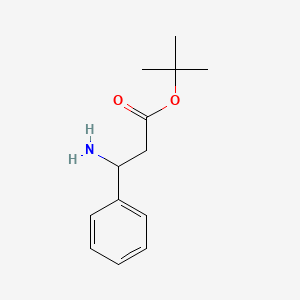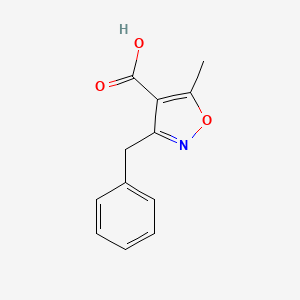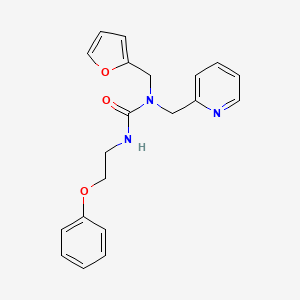
1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is synthesized using a specific method and has been shown to have a unique mechanism of action that can lead to various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has potential applications in various fields of scientific research. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have antitumor properties, making it a potential candidate for cancer treatment. Furthermore, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves the inhibition of specific enzymes and proteins in cells. The compound has been shown to inhibit the activity of various enzymes involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in the regulation of the immune response, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the growth and proliferation of bacteria and fungi. Furthermore, the compound has been shown to suppress inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity yield. Additionally, the compound has been shown to have potent antimicrobial, antitumor, and anti-inflammatory properties. However, the compound also has some limitations. The compound is relatively unstable and can degrade over time, leading to a loss of potency. Additionally, the compound can be toxic at high concentrations, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound could be further studied for its potential use in cancer treatment and the treatment of inflammatory diseases. Furthermore, the compound could be modified to increase its stability and reduce its toxicity, making it more suitable for use in various experiments.
Métodos De Síntesis
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves a series of chemical reactions. The starting materials are furan-2-carbaldehyde, 2-phenoxyethanol, pyridine-2-carbaldehyde, and urea. These materials are reacted in the presence of a catalyst and solvent to produce the desired compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(22-12-14-26-18-8-2-1-3-9-18)23(16-19-10-6-13-25-19)15-17-7-4-5-11-21-17/h1-11,13H,12,14-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNNUQZFTVXNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

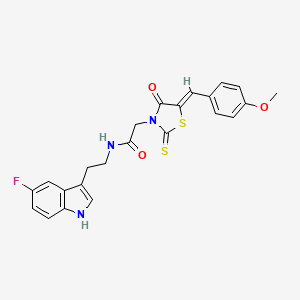
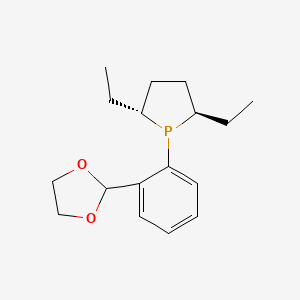
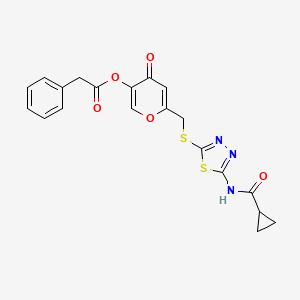
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)
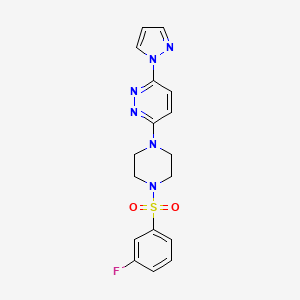
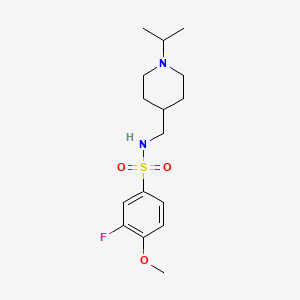
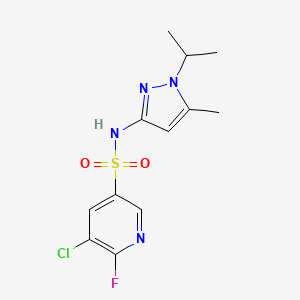
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)

![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)
